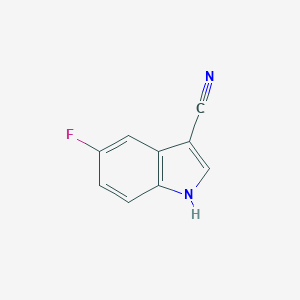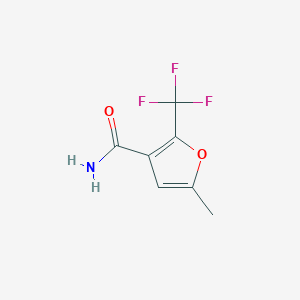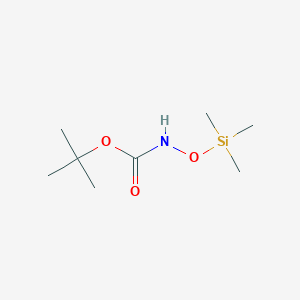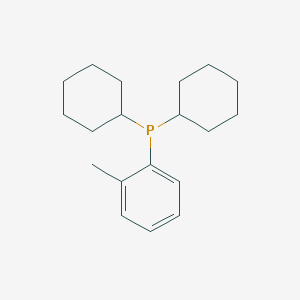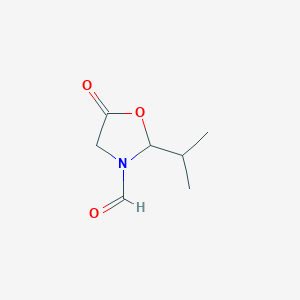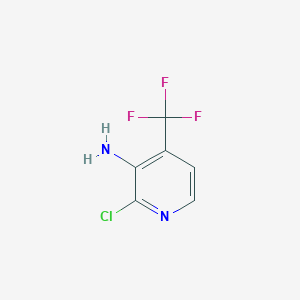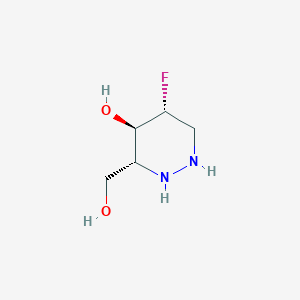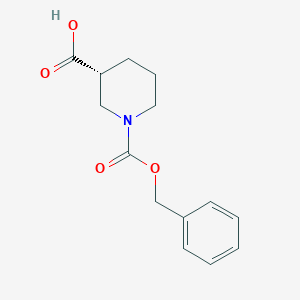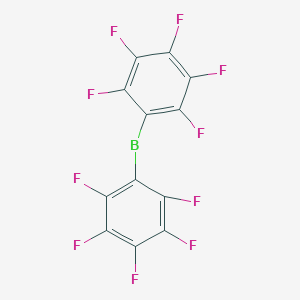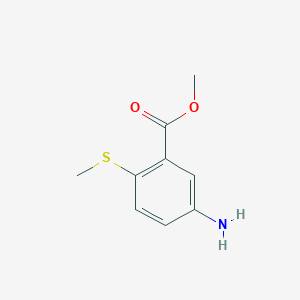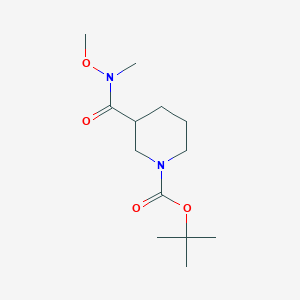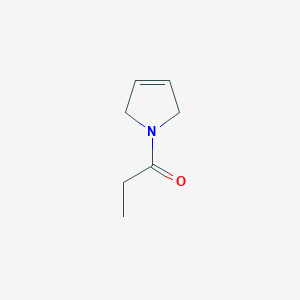
1-(2,5-Dihydropyrrol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dihydropyrrol-1-yl)propan-1-one, also known as 1,3-DHP, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in various applications, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
1-(2,5-Dihydropyrrol-1-yl)propan-1-one has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which can protect against oxidative stress and inflammation. It has also been shown to have neuroprotective effects, which can protect against neurodegenerative diseases. In addition, it has been shown to have anti-cancer effects, which can inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-Dihydropyrrol-1-yl)propan-1-one in lab experiments is its wide range of biological activities, which can be useful for studying various diseases and biological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,5-Dihydropyrrol-1-yl)propan-1-one. One area of research is the development of new synthetic methods for 1-(2,5-Dihydropyrrol-1-yl)propan-1-one, which can improve its efficiency and reduce its toxicity. Another area of research is the investigation of its potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Finally, further studies are needed to fully understand the mechanism of action of 1-(2,5-Dihydropyrrol-1-yl)propan-1-one and its effects on various signaling pathways in the body.
Conclusion
In conclusion, 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is a synthetic compound that has been widely used in scientific research. It has a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Although there are limitations to its use in certain experiments, its potential benefits make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of 1-(2,5-Dihydropyrrol-1-yl)propan-1-one involves the condensation of 1,3-diketones with primary amines. The most commonly used method for synthesizing 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is the Hantzsch synthesis, which involves the reaction of ethyl acetoacetate, formaldehyde, and primary amines in the presence of a catalyst. Other methods, such as the Biginelli reaction and the Gewald reaction, have also been used for synthesizing 1-(2,5-Dihydropyrrol-1-yl)propan-1-one.
Aplicaciones Científicas De Investigación
1-(2,5-Dihydropyrrol-1-yl)propan-1-one has been extensively used in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Número CAS |
178483-02-8 |
|---|---|
Nombre del producto |
1-(2,5-Dihydropyrrol-1-yl)propan-1-one |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-(2,5-dihydropyrrol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h3-4H,2,5-6H2,1H3 |
Clave InChI |
ROZBIAVNXJZNHW-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CC=CC1 |
SMILES canónico |
CCC(=O)N1CC=CC1 |
Sinónimos |
1H-Pyrrole,2,5-dihydro-1-(1-oxopropyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



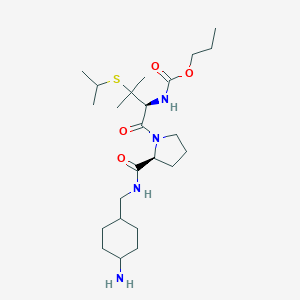
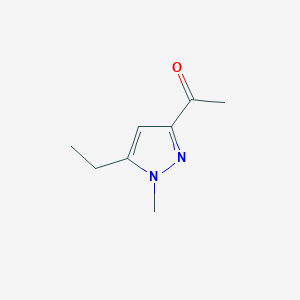
![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)
